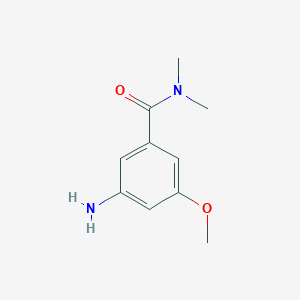

3-amino-5-methoxy-N,N-dimethylbenzamide

Description

The amino and methoxy groups likely enhance solubility and electronic properties, making it a candidate for catalytic reactions or as a building block in drug design .

Properties

IUPAC Name |

3-amino-5-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-8(11)6-9(5-7)14-3/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHMLENOZFAWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-nitro-5-methoxybenzamide.

Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

Methylation: The resulting 3-amino-5-methoxybenzamide is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide to obtain 3-amino-5-methoxy-N,N-dimethylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 3-amino-5-methoxy-N,N-dimethylbenzamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group to an amino group.

Automated Methylation: Employing automated systems to control the methylation process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium methoxide.

Major Products

Oxidation Products: 3-nitroso-5-methoxy-N,N-dimethylbenzamide, 3-nitro-5-methoxy-N,N-dimethylbenzamide.

Reduction Products: Secondary amines.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-5-methoxy-N,N-dimethylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-amino-5-methoxy-N,N-dimethylbenzamide, emphasizing substituent effects, synthesis routes, and physicochemical properties:

Substituent Effects on Physicochemical Properties

- Amino Group (3-position): Enhances polarity and nucleophilicity, facilitating hydrogen bonding and participation in catalytic cycles. Compared to 2-amino-5-chloro-N,3-dimethylbenzamide, the absence of chlorine in the target compound may reduce steric hindrance and increase reactivity in electrophilic substitutions .

- Methoxy Group (5-position): Electron-donating effect stabilizes aromatic systems, altering electronic distribution. In 4-Bromo-2-methoxy-N,N-dimethylbenzamide, methoxy groups improve solubility in aprotic solvents, a trait likely shared with the target compound .

- Dimethylamide Group: Reduces rotational barriers (ΔG⁺ ~17–19 kJ/mol for N,N-dimethylbenzamide in non-polar solvents) compared to bulkier amides. Solvent polarity significantly impacts rotational dynamics, as shown in studies using ¹³C NMR .

Biological Activity

3-Amino-5-methoxy-N,N-dimethylbenzamide is a compound of increasing interest due to its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The structure of 3-amino-5-methoxy-N,N-dimethylbenzamide features a methoxy group that significantly influences its chemical reactivity and biological activity. The presence of the amino group allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding how the compound interacts with biological systems.

Chemical Reactions

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : It can be reduced to form secondary amines.

- Substitution : The methoxy group can undergo nucleophilic substitution reactions.

The biological activity of 3-amino-5-methoxy-N,N-dimethylbenzamide involves interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways related to inflammation and pain response.

Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptors : Interaction with receptors could lead to altered physiological responses.

Biological Activity

Research indicates that 3-amino-5-methoxy-N,N-dimethylbenzamide exhibits a range of biological activities:

- Anticonvulsant Activity : Related compounds have shown efficacy in animal models for seizure control, suggesting potential for similar effects in this compound .

- Antitumor Effects : Some studies indicate that compounds in its class may exhibit antitumor properties by influencing cell cycle regulation and apoptosis in cancer cells.

Case Studies

-

Anticonvulsant Efficacy :

- In a study involving related compounds, 3-amino-5-methoxy-N,N-dimethylbenzamide was evaluated for its ability to antagonize seizures induced by maximal electroshock (MES) in mice. Results indicated a significant reduction in seizure activity, supporting its potential as an anticonvulsant agent.

- Data Table :

Compound Name ED50 (mg/kg) Effect on Seizures 3-Amino-5-methoxy-N,N-dimethylbenzamide 3.5 Significant 4-Amino-N-(2,6-dimethylphenyl)benzamide 1.7 High -

Antitumor Activity :

- A study on related pyrazolo[1,5-a]pyrimidine compounds demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism involved modulation of apoptotic pathways and cell cycle arrest.

- Data Table :

Compound Name IC50 (μM) Tumor Type Pyrazolo[1,5-a]pyrimidine Analog 0.057 Lung Cancer Sorafenib 0.119 Liver Cancer

Pharmacokinetics

The pharmacokinetic profile of 3-amino-5-methoxy-N,N-dimethylbenzamide indicates favorable absorption characteristics and metabolic stability. Its interactions with cytochrome P450 enzymes suggest a moderate rate of metabolism, which may enhance its therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.